![molecular formula C9H4BrF3S B2640452 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene CAS No. 1709825-02-4](/img/structure/B2640452.png)

6-Bromo-2-(trifluoromethyl)benzo[b]thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

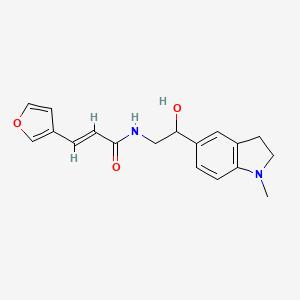

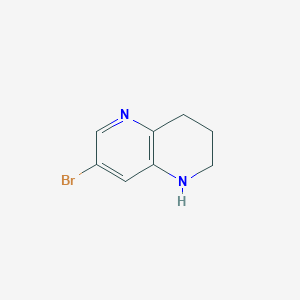

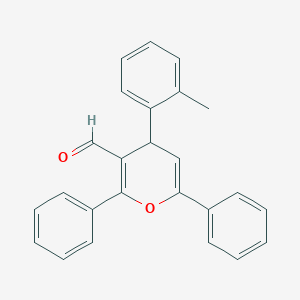

“6-Bromo-2-(trifluoromethyl)benzo[b]thiophene” is a chemical compound with the molecular formula C9H4BrF3S . It is a derivative of benzothiophene, which is an aromatic organic compound .

Synthesis Analysis

The synthesis of thiophene-based compounds often involves organometallic polycondensation strategies . Nickel- and palladium-based protocols are commonly used. Among them, nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings are popular strategies known for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis

The molecular structure of “this compound” includes a benzothiophene ring with a bromine atom and a trifluoromethyl group attached to it . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S .Chemical Reactions Analysis

Thiophene-based conjugated polymers have been synthesized for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . Direct arylation polymerization (DArP) protocol has shown a great potential to lessen the drawbacks of conventional polymerization techniques .Scientific Research Applications

Catalyzed Annulation Reactions

The synthesis of benzo[b]thiophenes through catalyzed annulation reactions represents a foundational application of 6-Bromo-2-(trifluoromethyl)benzo[b]thiophene. A study by Lei-lei Sun et al. (2011) describes a copper-catalyzed thiolation annulation reaction, facilitating the synthesis of 2-substituted benzo[b]thiophenes in moderate to good yields, using 2-bromo alkynylbenzenes and sodium sulfide (Sun et al., 2011).

Bromination Reaction Selectivity

Research on the bromination selectivity of benzo[b]thiophene derivatives uncovers insights into their electronic structures. Bian-Peng Wu et al. (2013) investigated this through experimental and molecular simulation studies, revealing "abnormal" bromination positions due to a unique electron structure (Wu et al., 2013).

Novel Coupling Approaches

In the realm of coupling methodologies, a study by Flynn et al. (2001) explored a palladium-mediated coupling approach for synthesizing 2,3-disubstituted benzo[b]thiophenes, demonstrating its utility in constructing tubulin binding agents (Flynn et al., 2001).

Electrophilic Cyclization Methods

A significant application in the synthesis of benzo[b]thiophenes involves electrophilic cyclization techniques. C. Walter et al. (2019) developed a copper-catalyzed electrophilic chlorocyclization method using sodium chloride, showcasing a greener and more economical approach for synthesizing highly functionalized benzo[b]thiophenes (Walter et al., 2019).

Intramolecular Radical Cyclization

Another innovative approach involves intramolecular radical cyclization for the synthesis of 2,3-substituted benzo[b]thiophenes, as reported by P. Singh et al. (2009), highlighting a novel route for constructing this class of compounds (Singh et al., 2009).

Properties

IUPAC Name |

6-bromo-2-(trifluoromethyl)-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3S/c10-6-2-1-5-3-8(9(11,12)13)14-7(5)4-6/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLMKLFYJSMACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-(Cyclopropylamino)ethyl]phenol](/img/structure/B2640371.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1-(6-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)methanone](/img/structure/B2640372.png)

![Methyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B2640391.png)